[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](propyl)amine
Overview
Description
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is an organic compound with the molecular formula C15H16F2N2. This compound is characterized by the presence of a difluorophenyl group, a pyridinyl group, and a propylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 2,4-difluorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine compound. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to avoid any side reactions .
Industrial Production Methods
In an industrial setting, the production of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with hydroxyl or amino groups.
Scientific Research Applications
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)(pyridin-3-yl)methylamine
- (2,4-Difluorophenyl)(pyridin-3-yl)methylamine
- (2,4-Difluorophenyl)(pyridin-3-yl)methylamine
Uniqueness
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)-pyridin-3-ylmethyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2/c1-2-7-19-15(11-4-3-8-18-10-11)13-6-5-12(16)9-14(13)17/h3-6,8-10,15,19H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXXWGJCOZLSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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